![molecular formula C7H4ClNO3S B3051579 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 3476-02-6](/img/structure/B3051579.png)
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
“4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are organic compounds that consist of a five-membered ring with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Isothiazoles, including “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide”, are typically produced by oxidation of enamine-thiones . A general route to the synthesis of N-substituted isothiazol-3(2H)-ones has been described, which proceeds via trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis
The molecular structure of “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is characterized by a five-membered ring with an S-N bond . The ring is unsaturated, which means it contains a double bond or a triple bond .Chemical Reactions Analysis
One notable chemical reaction involving isothiazol-3(2H)-ones is their ring transformation to 3,4-dihydro-1,3-thiazin-4(2H)-ones. This transformation is facilitated by a novel carbene addition–ring expansion sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiazoles include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . They also have an acidity (pKa) of -0.5 (of conjugate acid) .Scientific Research Applications
Synthesis of Benzothiazole Urea Derivatives
This compound is used in the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas . The process involves the use of substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate 4 using microwave irradiation without phosgene .
Anticancer and Anti-inflammatory Agents
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .
Synthesis of Benzisothiazol-3 (2H)-ones
This compound is used in an efficient copper-catalyzed reaction for the synthesis of benzisothiazol-3 (2H)-ones . The process starts from easily available 2-halobenzamides and carbon disulfide .
Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives
A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized using this compound . These derivatives were pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Biological Activities
Compounds containing the benzothiazole nucleus, such as this one, are involved in research aimed at evaluating new products that possess a broad spectrum of biological activities . These include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, amyloid imagining agents, and anticancer agents .
Fluorescent Whitening Agents and Fluorescent Dyes
Benzothiazole compounds are important raw materials in the production of fluorescent whitening agents and fluorescent dyes .
Mechanism of Action
properties
IUPAC Name |
4-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNBYOYSLQUCNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574425 | |
Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
3476-02-6 | |
Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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